molecular formula C8H9ClHgO2S B14349590 [2-(Benzenesulfonyl)ethyl](chloro)mercury CAS No. 93832-67-8

[2-(Benzenesulfonyl)ethyl](chloro)mercury

Cat. No.: B14349590
CAS No.: 93832-67-8
M. Wt: 405.27 g/mol
InChI Key: RJYYTMGLDZLWOI-UHFFFAOYSA-M
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Description

2-(Benzenesulfonyl)ethylmercury is an organomercury compound with the molecular formula C8H9ClHgO2S. This compound is characterized by the presence of a benzenesulfonyl group attached to an ethyl chain, which is further bonded to a mercury atom through a chlorine ligand. Organomercury compounds are known for their diverse applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)ethylmercury typically involves the reaction of benzenesulfonyl chloride with ethylmercury chloride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, under controlled temperature conditions. The reaction can be represented as follows:

C6H5SO2Cl+C2H5HgClC8H9ClHgO2S+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_2\text{H}_5\text{HgCl} \rightarrow \text{C}_8\text{H}_9\text{ClHgO}_2\text{S} + \text{HCl} C6​H5​SO2​Cl+C2​H5​HgCl→C8​H9​ClHgO2​S+HCl

Industrial Production Methods

Industrial production of 2-(Benzenesulfonyl)ethylmercury involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced purification techniques such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)ethylmercury undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine ligand can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, leading to different oxidation states of mercury.

    Complexation Reactions: The compound can form complexes with other ligands, such as phosphines or thiols.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide or ammonia.

    Oxidation Reactions: Performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Conducted using reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Products include 2-(Benzenesulfonyl)ethylmercury or 2-(Benzenesulfonyl)ethylmercury.

    Oxidation and Reduction Reactions: Products vary depending on the oxidation state of mercury achieved.

Scientific Research Applications

Chemistry

In chemistry, 2-(Benzenesulfonyl)ethylmercury is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds. It serves as a precursor for the synthesis of other organomercury compounds.

Biology

In biological research, this compound is utilized for its antimicrobial properties. It has been studied for its potential use in developing antibacterial agents.

Medicine

In medicine, 2-(Benzenesulfonyl)ethylmercury has been investigated for its potential therapeutic applications, including its use in the treatment of certain infections.

Industry

Industrially, the compound is used in the production of specialty chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)ethylmercury involves the interaction of the mercury center with biological molecules. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes, resulting in antimicrobial effects. The molecular targets include enzymes with active thiol groups, such as cysteine proteases.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Phenylsulfonyl)ethylmercury
  • 2-(Tosyl)ethylmercury
  • 2-(Benzenesulfonyl)ethylmercury

Uniqueness

2-(Benzenesulfonyl)ethylmercury is unique due to its specific combination of a benzenesulfonyl group and a chlorine ligand attached to the mercury center. This structure imparts distinct chemical properties, such as its reactivity in substitution reactions and its ability to form stable complexes with various ligands.

Properties

CAS No.

93832-67-8

Molecular Formula

C8H9ClHgO2S

Molecular Weight

405.27 g/mol

IUPAC Name

2-(benzenesulfonyl)ethyl-chloromercury

InChI

InChI=1S/C8H9O2S.ClH.Hg/c1-2-11(9,10)8-6-4-3-5-7-8;;/h3-7H,1-2H2;1H;/q;;+1/p-1

InChI Key

RJYYTMGLDZLWOI-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC[Hg]Cl

Origin of Product

United States

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